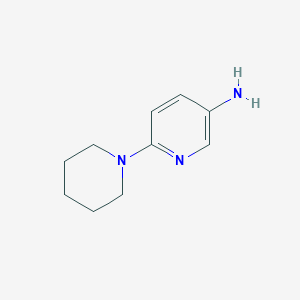

6-(1-Piperidinyl)-3-pyridinamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONYQZCHGNGJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437139 | |

| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-29-7 | |

| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(piperidin-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(1-Piperidinyl)-3-pyridinamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 6-(1-Piperidinyl)-3-pyridinamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to offer a broader understanding of its characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyridine derivatives.

Chemical Structure and Identification

This compound, also known as 6-(piperidin-1-yl)pyridin-3-amine, is a disubstituted pyridine derivative. Its structure features a pyridine ring substituted with a piperidinyl group at the 6-position and an amino group at the 3-position.

The IUPAC name for this compound is 6-(Piperidin-1-yl)pyridin-3-amine. A closely related structure, [6-(piperidin-1-yl)pyridin-3-yl]methanamine, shares the same molecular formula and weight, highlighting the importance of precise nomenclature.[1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Summary of Physicochemical Data

| Property | Value (Compound/Analog) | Source |

| Molecular Formula | C10H15N3 | |

| Molecular Weight | 177.25 g/mol | |

| CAS Number | 82857-31-6 (dihydrochloride) | [2] |

| Appearance | Likely a solid at room temperature. | Inferred |

| Melting Point | >228°C (dec.) for a related pyrazolopyrimidine derivative. | [3] |

| Boiling Point | 404.1±45.0 °C for 6-(4-methoxy-1-piperidinyl)-3-pyridinamine. | [4] |

| pKa | 8.53±0.10 (Predicted for a related pyrazolopyrimidine derivative). | [3] |

| Solubility | Likely soluble in organic solvents like DMSO. | Inferred from analogs[3] |

Synthesis and Reactivity

The synthesis of this compound would likely involve the reaction of a di-substituted pyridine precursor with piperidine. A plausible synthetic route could start from a commercially available chloropyridine derivative, followed by nucleophilic aromatic substitution.

General Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

The amino group on the pyridine ring and the secondary amine within the piperidine moiety are the primary sites for further functionalization, allowing for the creation of a diverse library of derivatives for screening in drug discovery programs.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available, a general procedure can be adapted from methods used for similar aminopyridine derivatives. The following is a hypothetical protocol based on established synthetic methodologies.

Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution and Amination

Disclaimer: This is a theoretical protocol and requires optimization and validation in a laboratory setting.

Materials:

-

2-Chloro-5-nitropyridine

-

Piperidine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Ammonia source (e.g., LHMDS or ammonia gas)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

Step 1: Synthesis of 2-(Piperidin-1-yl)-5-nitropyridine

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in an anhydrous solvent such as DMF or NMP, add piperidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amino Group

-

Dissolve the 2-(piperidin-1-yl)-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) in concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

If using SnCl2, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Spectral Data

No specific NMR or mass spectrometry data for this compound has been found in the searched literature. However, based on the structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR (in CDCl₃):

-

Signals corresponding to the protons on the pyridine ring (likely in the aromatic region, ~6.5-8.0 ppm).

-

Signals for the methylene protons of the piperidine ring (likely in the aliphatic region, ~1.5-3.5 ppm).

-

A broad singlet for the amino (-NH₂) protons.

Expected ¹³C NMR (in CDCl₃):

-

Signals for the five distinct carbon atoms of the pyridine ring.

-

Signals for the three distinct carbon environments in the piperidine ring.

Expected Mass Spectrometry (ESI+):

-

A molecular ion peak [M+H]⁺ at m/z 178.13.

Potential Applications and Future Directions

The piperidine and aminopyridine moieties are common scaffolds in biologically active compounds.[5] Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for a range of biological activities, including but not limited to kinase inhibition, antimicrobial effects, and CNS activity. Further research is warranted to synthesize and characterize this compound and to explore the biological activities of its derivatives.

Conclusion

This technical guide has consolidated the available information on the chemical properties and structure of this compound. While direct experimental data is limited, a reasonable understanding of its characteristics can be inferred from related compounds. The provided synthetic protocol offers a starting point for its preparation in a laboratory setting. The structural features of this molecule make it an attractive candidate for further investigation in the field of medicinal chemistry and drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. 82857-31-6|6-(Piperidin-1-yl)pyridin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. 6-[4-(2-PIPERIDIN-1-YLETHOXY)PHENYL]-3-PYRIDIN-4-YLPYRAZOLO[1,5-A]PYRIMIDINE CAS#: 866405-64-3 [chemicalbook.com]

- 4. 3-Pyridinamine, 6-(4-methoxy-1-piperidinyl)- | 1096328-59-4 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

"6-(1-Piperidinyl)-3-pyridinamine" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 6-(1-Piperidinyl)-3-pyridinamine . This molecule, featuring a pyridine ring substituted with a piperidinyl group and an amine, is of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives have shown a wide range of biological activities. This guide will cover the fundamental chemical properties, synthesis methodologies, spectral data, and potential therapeutic applications of this compound, with a focus on its relevance to researchers in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 55403-29-7 | [1] |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| IUPAC Name | 6-(Piperidin-1-yl)pyridin-3-amine | |

| Canonical SMILES | C1CCN(CC1)C2=NC=C(C=C2)N | |

| Appearance | Not specified (likely a solid) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for the formation of C-N bonds with aryl halides. The most common approaches involve nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Below are detailed experimental protocols for plausible synthetic pathways.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is highly versatile and tolerant of a wide range of functional groups.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol (General):

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP).

-

Reaction Setup: To the flask, add the 6-halopyridin-3-amine (e.g., 6-bromopyridin-3-amine), piperidine, and a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃).

-

Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be an effective alternative.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound via Ullmann condensation.

Experimental Protocol (General):

-

Reaction Setup: In a sealed tube, combine the 6-halopyridin-3-amine (preferably 6-iodopyridin-3-amine), piperidine, a copper catalyst (e.g., CuI, Cu₂O, or copper powder), and a base (e.g., K₂CO₃ or K₃PO₄).

-

Solvent Addition: Add a high-boiling polar solvent such as DMF, NMP, or pyridine.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 120-200 °C) for an extended period.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 6.5-8.5 ppm). The protons of the piperidine ring will appear in the upfield region, with the protons alpha to the nitrogen being the most deshielded (typically δ 3.0-3.5 ppm) and the other methylene protons appearing at higher field (typically δ 1.5-1.8 ppm). The amine protons (NH₂) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the pyridine ring and the five carbons of the piperidine ring. The aromatic carbons will resonate in the downfield region (typically δ 100-160 ppm). The carbons of the piperidine ring will appear in the upfield region, with the carbons alpha to the nitrogen appearing around δ 40-50 ppm and the other carbons at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3500-3300 (two bands for primary amine) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N, C=C stretch (aromatic ring) | 1600-1450 |

| N-H bend (amine) | 1650-1580 |

| C-N stretch (aromatic amine) | 1335-1250 |

| C-N stretch (aliphatic amine) | 1250-1020 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 177. Fragmentation patterns would likely involve the loss of fragments from the piperidine ring and cleavage of the C-N bond connecting the two rings.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological importance of both pyridine and piperidine moieties.

Potential as Kinase Inhibitors

Pyridine derivatives are known to be effective kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Several studies have shown that pyridine-containing compounds can act as potent and selective inhibitors of PI3K isoforms.[2][3][4] The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, interacting with key residues in the ATP-binding pocket of kinases.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that is often hyperactivated in cancer. Small molecule inhibitors targeting components of this pathway are of great interest in oncology.

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

The this compound scaffold could be modified to develop potent and selective inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis or inhibiting the proliferation of cancer cells.

Conclusion

This compound is a valuable chemical entity with significant potential for the development of novel therapeutics. Its synthesis can be achieved through well-established methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The structural features of this compound make it a promising candidate for targeting various biological pathways, particularly kinase signaling cascades like the PI3K/AKT/mTOR pathway. Further research into the synthesis of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this scaffold. This guide provides a foundational resource for researchers and scientists to initiate and advance their investigations into this promising class of compounds.

References

- 1. scbt.com [scbt.com]

- 2. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Mechanism of Action of Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors

A Note on the Subject Compound: Initial research did not yield sufficient public-domain data on the specific mechanism of action for "6-(1-Piperidinyl)-3-pyridinamine" to construct an in-depth technical guide. However, the pyridinamine scaffold is a key feature in a class of well-characterized therapeutic agents that target the Phosphoinositide 3-Kinase (PI3K) pathway. This guide will, therefore, focus on the mechanism of action of PI3Kδ inhibitors, a class of compounds that includes molecules with structural similarities to the requested compound. This information is presented as a representative example of a potential mechanism for compounds of this structural class.

Introduction to PI3Kδ as a Therapeutic Target

The Phosphoinositide 3-Kinase (PI3K) family of enzymes is a group of intracellular lipid kinases that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, survival, and motility.[1] The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[2][3]

Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.[4] While the α and β isoforms are expressed ubiquitously, the expression of the γ and δ isoforms is primarily restricted to hematopoietic cells.[4] PI3Kδ, in particular, is a key mediator of B-cell receptor (BCR) signaling and is crucial for the proliferation and survival of both normal and malignant B-cells.[5][6] This restricted expression profile makes PI3Kδ an attractive therapeutic target for B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain lymphomas, as its inhibition is expected to have a more targeted effect with fewer off-target effects on non-immune cells.[7][8]

Core Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

PI3Kδ inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the p110δ catalytic subunit.[9] This binding event prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a crucial second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane.

One of the most critical PH domain-containing proteins is the serine/threonine kinase AKT (also known as Protein Kinase B). The recruitment of AKT to the membrane allows for its phosphorylation and activation by other kinases, such as PDK1.[10][11] Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:

-

Increased Cell Survival and Proliferation: Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and enhances proliferation by activating cell cycle progression.[10][11]

-

Inhibition of Apoptosis: The PI3K/AKT pathway is essential for cell survival, and its activation influences many factors involved in programmed cell death.[11]

-

Regulation of Gene Transcription: In the nucleus, AKT can inhibit transcription factors that promote the expression of cell death genes.[11]

By inhibiting the production of PIP3, PI3Kδ inhibitors block the activation of AKT and its downstream signaling cascade.[12] This disruption leads to decreased proliferation and the induction of apoptosis in malignant B-cells that are dependent on this pathway for their survival.[12][13]

Signaling Pathway Diagram

Quantitative Data: In Vitro Potency of Representative PI3Kδ Inhibitors

The potency of PI3Kδ inhibitors is typically determined through in vitro enzyme assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Idelalisib | PI3Kδ | Enzyme Assay | 1.2 | - | [3] |

| Compound A5 | PI3Kδ | Enzyme Assay | 1.3 | - | [3] |

| Compound A8 | PI3Kδ | Enzyme Assay | 0.7 | - | [3] |

| Idelalisib | - | Proliferation | 230 | SU-DHL-6 | [3] |

| Compound A5 | - | Proliferation | 160 | SU-DHL-6 | [3] |

| Compound A8 | - | Proliferation | 120 | SU-DHL-6 | [3] |

Note: Compounds A5 and A8 are 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives, structurally related to the initial query.

Experimental Protocols

Protocol: In Vitro PI3Kδ Enzyme Inhibition Assay (HTRF)

This protocol describes a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 of a test compound against the PI3Kδ enzyme.

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α)

-

PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[14]

-

PIP2 substrate

-

ATP

-

Test compound stock solution (in 100% DMSO)

-

Stop Solution

-

HTRF Detection Mix

-

384-well low-volume assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

-

Reaction Setup: a. In a 384-well plate, add 0.5 µL of the diluted test compound or DMSO (for control wells).[15] b. Prepare a PI3Kδ enzyme/lipid working solution by diluting the enzyme and PIP2 substrate in 1x Reaction Buffer. c. Add 14.5 µL of the enzyme/lipid solution to the wells containing the test compound. Add a lipid-only solution (no enzyme) to "minus enzyme" control wells.[15]

-

Initiate Reaction: Add 5 µL of ATP working solution to all wells to start the reaction.[15] The final ATP concentration should be close to its Km value.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature.[15]

-

Stop Reaction: Add 5 µL of Stop Solution to each well to terminate the enzymatic reaction.[15]

-

Detection: Add 5 µL of HTRF Detection Mix to each well.[15]

-

Final Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.

-

Data Acquisition: Read the HTRF ratio on a compatible microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: SU-DHL-6 Cell Culture

SU-DHL-6 is a human B-cell lymphoma cell line commonly used in the study of PI3Kδ inhibitors.[16][17]

Materials:

-

SU-DHL-6 cells (e.g., ATCC CRL-2959)[18]

-

Base Medium: RPMI-1640 Medium[18]

-

Complete Growth Medium: Base medium supplemented with 10-20% fetal bovine serum (FBS).[16][18]

-

Incubator: 37°C, 5% CO2[18]

Procedure:

-

Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at approximately 125 x g for 5-7 minutes.[18]

-

Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.

-

Culturing: Transfer the cell suspension to a T-25 flask. The recommended seeding density is between 8 x 10^4 and 3 x 10^5 cells/mL.[18]

-

Maintenance: Maintain cultures by adding fresh medium every 2-3 days.

-

Subculturing: When the cell concentration reaches between 7 x 10^5 and 1 x 10^6 cells/mL, split the culture. A subcultivation ratio of 1:3 to 1:6 is recommended.[18] Cells grow in suspension as single cells and in clusters.[16]

Protocol: Western Blot for Phospho-AKT (Ser473)

This protocol outlines the detection of phosphorylated AKT at serine 473, a key biomarker for PI3K pathway activation.[19]

Materials:

-

Cultured SU-DHL-6 cells

-

Test compound (PI3Kδ inhibitor)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA in TBS-T)

-

Primary Antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed SU-DHL-6 cells and treat with various concentrations of the PI3Kδ inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-treated (DMSO) control.

-

Cell Lysis: a. Harvest cells by centrifugation and wash once with ice-cold PBS.[19] b. Resuspend the cell pellet in ice-cold lysis buffer. c. Incubate on ice for 30 minutes, vortexing occasionally.[19] d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[19] e. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]

-

SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature.[19] b. Incubate the membrane with the primary antibody against p-AKT (Ser473), diluted in blocking buffer, overnight at 4°C with gentle agitation.[19][20] c. Wash the membrane three times with TBS-T. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19] e. Wash the membrane three times with TBS-T.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.

-

Densitometry Analysis: Quantify the band intensity for p-AKT and total AKT. The ratio of p-AKT to total AKT indicates the level of pathway inhibition.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. cusabio.com [cusabio.com]

- 4. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]

- 6. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PI3Kδ inhibitors and how do they work? [synapse.patsnap.com]

- 8. What is the mechanism of Idelalisib? [synapse.patsnap.com]

- 9. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 12. Idelalisib - Wikipedia [en.wikipedia.org]

- 13. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]

- 14. promega.es [promega.es]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Leibniz Institute DSMZ [dsmz.de]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. atcc.org [atcc.org]

- 19. benchchem.com [benchchem.com]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

Spectroscopic Profile of 6-(1-Piperidinyl)-3-pyridinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 6-(1-Piperidinyl)-3-pyridinamine. Due to a lack of publicly available experimental data for this specific molecule, this document presents predicted values based on the known spectral characteristics of its constituent functional groups and structurally related compounds. This guide also includes standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are essential for the structural elucidation and characterization of such compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, including pyridine, piperidine, and various aminopyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-2 | 7.8 - 8.0 | d | ~2.5 |

| Pyridine H-4 | 7.0 - 7.2 | dd | ~8.5, 2.5 |

| Pyridine H-5 | 6.5 - 6.7 | d | ~8.5 |

| Piperidine H-2', H-6' (axial & equatorial) | 3.4 - 3.6 | m | - |

| Piperidine H-3', H-5' (axial & equatorial) | 1.6 - 1.8 | m | - |

| Piperidine H-4' (axial & equatorial) | 1.5 - 1.7 | m | - |

| Amine (-NH₂) | 3.5 - 4.5 | br s | - |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The amine protons are expected to be a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 145 - 148 |

| Pyridine C-3 | 135 - 138 |

| Pyridine C-4 | 120 - 123 |

| Pyridine C-5 | 108 - 112 |

| Pyridine C-6 | 158 - 162 |

| Piperidine C-2', C-6' | 45 - 50 |

| Piperidine C-3', C-5' | 25 - 28 |

| Piperidine C-4' | 23 - 26 |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric & symmetric) | 3450 - 3250 | Medium, two bands |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H stretch (aliphatic) | 2950 - 2850 | Strong |

| N-H bend (scissoring) | 1650 - 1580 | Medium to Strong |

| C=C and C=N stretch (aromatic ring) | 1600 - 1450 | Medium to Strong |

| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-N stretch (aliphatic amine) | 1250 - 1020 | Medium |

| N-H wag | 910 - 665 | Broad, Strong |

The presence of two bands in the N-H stretching region is characteristic of a primary amine.[1]

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| [M]+• (Molecular Ion) | m/z 177 |

| Key Fragmentation Pathways | Loss of piperidinyl radical, loss of aminopyridinyl radical, fragmentation of the piperidine ring. |

The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation will likely involve cleavage of the C-N bond between the pyridine and piperidine rings and fragmentation within the piperidine ring.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the ion source through a heated capillary, creating a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are then analyzed and detected as in EI-MS.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure confirmation.

References

Navigating the Physicochemical Landscape of 6-(1-Piperidinyl)-3-pyridinamine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel compound 6-(1-Piperidinyl)-3-pyridinamine (CAS No. 55403-29-7). This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this and structurally related aminopyridine compounds. In the absence of extensive published data for this specific molecule, this guide furnishes detailed experimental protocols and frameworks for data presentation based on established pharmaceutical sciences principles and regulatory guidelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for predicting its behavior in various biopharmaceutical scenarios. The following table summarizes key predicted and known properties for the free base.

| Property | Value | Source |

| CAS Number | 55403-29-7 | Santa Cruz Biotechnology[1][2] |

| Molecular Formula | C₁₀H₁₅N₃ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 177.25 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | (Predicted) White to off-white crystalline solid | General knowledge of similar compounds |

| pKa | (Predicted) Basic pKa due to the piperidinyl and pyridinamine nitrogens | General chemical principles |

Solubility Profile: A Multi-faceted Investigation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. A thorough investigation of the solubility of this compound should be conducted across a range of physiologically and pharmaceutically relevant conditions.

Aqueous Solubility

The intrinsic aqueous solubility and the pH-solubility profile are fundamental parameters. Given the basic nature of the molecule, the solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of soluble salts.

Table 2.1: pH-Solubility Profile of this compound at 25°C (Hypothetical Data)

| pH | Solubility (mg/mL) | Method |

| 2.0 | > 50 | Shake-Flask |

| 4.0 | 25.8 | Shake-Flask |

| 6.0 | 5.2 | Shake-Flask |

| 7.4 | 1.1 | Shake-Flask |

| 9.0 | 0.3 | Shake-Flask |

Solubility in Organic and Mixed Solvent Systems

For formulation development, understanding the solubility in common organic solvents and their mixtures with water is essential.

Table 2.2: Solubility of this compound in Various Solvents at 25°C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Method |

| Water | 1.1 (at pH 7.4) | Shake-Flask |

| Ethanol | 15.7 | Shake-Flask |

| Propylene Glycol | 22.4 | Shake-Flask |

| PEG 400 | 35.1 | Shake-Flask |

| 20% Ethanol in Water | 8.9 | Shake-Flask |

Stability Studies: Ensuring Product Quality and Shelf-life

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Solid-State Stability

Solid-state stability studies are performed to determine the intrinsic stability of the API and to inform storage conditions.

Table 3.1: Solid-State Stability of this compound (Hypothetical Data)

| Condition | Duration | Assay (%) | Appearance |

| 40°C / 75% RH | 3 months | 99.5 | No change |

| 25°C / 60% RH | 6 months | 99.8 | No change |

| Photostability (ICH Q1B) | 1.2 million lux hours | 98.2 | Slight discoloration |

Solution-State Stability and Forced Degradation

Forced degradation studies are undertaken to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Table 3.2: Forced Degradation of this compound in Solution (Hypothetical Data)

| Condition | Duration | Degradation (%) | Major Degradants |

| 0.1 M HCl (60°C) | 24 hours | 8.5 | N-oxide formation |

| 0.1 M NaOH (60°C) | 24 hours | 2.1 | Minimal degradation |

| 3% H₂O₂ (RT) | 24 hours | 15.2 | N-oxide, ring-opened products |

| Heat (60°C, in water) | 7 days | 1.2 | Minimal degradation |

| Light (ICH Q1B) | 7 days | 4.8 | Photolytic oxidation products |

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable data generation.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is the cornerstone of stability assessment.

Protocol:

-

Column Selection: A C18 column is a common starting point.

-

Mobile Phase Screening: Screen various mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve good peak shape and resolution of the parent compound from potential degradants.

-

Method Optimization: Optimize gradient, flow rate, and column temperature.

-

Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

-

Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of experimental processes and logical relationships.

Caption: Workflow for Thermodynamic Solubility Determination.

References

6-(1-Piperidinyl)-3-pyridinamine: A Technical Guide to its Potential as a Phosphoinositide 3-Kinase (PI3K) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the compound 6-(1-Piperidinyl)-3-pyridinamine. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural features, particularly the aminopyridine scaffold, strongly suggest its potential as an inhibitor of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive overview of the hypothesized activity, relevant experimental protocols for its evaluation, and the underlying signaling pathways.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidinyl group and an amine group. The aminopyridine moiety is recognized as a "privileged scaffold" in medicinal chemistry, as it is a common structural motif in a wide range of biologically active compounds, including potent and selective enzyme inhibitors. Notably, the 2-aminopyridine motif is known to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1]

Given the prevalence of the aminopyridine scaffold in numerous reported PI3K inhibitors, this guide hypothesizes that this compound may exhibit inhibitory activity against one or more isoforms of the PI3K enzyme family. The following sections will detail the basis for this hypothesis, provide standardized protocols to test it, and visualize the associated cellular signaling pathways and experimental workflows.

Hypothesized Biological Activity: PI3K Inhibition

The Phosphoinositide 3-Kinase (PI3K) family of lipid kinases plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which governs essential cellular functions such as cell growth, proliferation, survival, and metabolism.[2][3] Aberrant activation of this pathway is a frequent event in human cancers, often stemming from mutations in the genes encoding PI3K subunits or the loss of the tumor suppressor PTEN. Consequently, the development of small molecule inhibitors targeting PI3K has been a major focus of cancer drug discovery.[1][4][5]

Numerous compounds incorporating an aminopyridine scaffold have been synthesized and evaluated as potent PI3K inhibitors. These compounds often exhibit significant activity against various PI3K isoforms (α, β, δ, γ).

Quantitative Data of Structurally Related Aminopyridine-Based PI3K Inhibitors

To substantiate the hypothesis that this compound may act as a PI3K inhibitor, the following table summarizes the in vitro activity of several structurally related aminopyridine derivatives from published literature.

| Compound Scaffold/Name | Target PI3K Isoform(s) | IC50 (nM) | Reference |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A8) | PI3Kδ | 0.7 | [6] |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A5) | PI3Kδ | 1.3 | [6] |

| 7-azaindole scaffold derivative (B13) | PI3Kγ | <1 | [1] |

| 7-azaindole scaffold derivative (B14) | PI3Kγ | <1 | [1] |

| 7-azaindole scaffold derivative (C1) | PI3Kγ | <1 | [1] |

| 7-azaindole scaffold derivative (C2) | PI3Kγ | <1 | [1] |

| GDC-0980 | PI3Kα, β, δ, γ | 5, 27, 7, 14 | [7] |

| Imidazo[1,2-a]pyridine derivative (35) | PI3Kα | 150 | [5] |

This table presents data for compounds that are structurally related to this compound to support the hypothesis of its potential biological activity. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival.[8] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and the subsequent promotion of protein synthesis and cell growth, as well as the inhibition of apoptosis.[2][3]

Experimental Protocols

To investigate the hypothesized biological activity of this compound as a PI3K inhibitor, a series of in vitro assays can be employed. The following sections provide detailed methodologies for key experiments.

In Vitro PI3K Kinase Assay

This protocol describes a general method for measuring the enzymatic activity of PI3K and the inhibitory potential of test compounds using a luminescence-based ATP detection assay.

Objective: To determine the IC50 value of this compound against one or more PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

-

PIP2 substrate

-

Kinase assay buffer

-

ATP

-

Test compound (this compound) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a white 384-well plate, add the kinase assay buffer, the PI3K enzyme, and the PIP2 substrate.

-

Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent to each well.

-

Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of this compound on cancer cell lines with a constitutively active PI3K pathway.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in relevant cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, T47D for breast cancer; SKOV-3 for ovarian cancer)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the old medium from the plates and add the medium containing the test compound or vehicle control.

-

Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

After incubation, perform the cell viability measurement:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

-

For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash away the unbound dye and solubilize the bound dye with Tris base.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated cells.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a suitable curve.

Western Blotting for Phospho-Akt

This protocol describes how to measure the inhibition of PI3K signaling in cells by detecting changes in the phosphorylation of its downstream target, Akt.

Objective: To determine if this compound inhibits the phosphorylation of Akt at Ser473 in a dose-dependent manner.

Materials:

-

Cancer cell lines

-

Serum-free and complete cell culture medium

-

Test compound dissolved in DMSO

-

Growth factor (e.g., IGF-1)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to activate the PI3K pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration in the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

Synthesis of Aminopyridine Derivatives

The synthesis of aminopyridine derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with piperidine. For instance, a chloro- or fluoro-substituted nitropyridine can be reacted with piperidine, followed by the reduction of the nitro group to an amine. Other methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between the pyridine ring and piperidine.

Conclusion and Future Directions

Future research should focus on the synthesis and in vitro profiling of this compound against a panel of PI3K isoforms. Positive results from these initial screens would warrant further investigation into its cellular effects on the PI3K/Akt/mTOR pathway and its anti-proliferative activity in relevant cancer cell lines. Subsequent lead optimization through medicinal chemistry efforts could further enhance its potency and selectivity, potentially leading to the development of a novel therapeutic agent for the treatment of cancer or other diseases driven by aberrant PI3K signaling.

References

- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of novel PI3K inhibitors through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(1-Piperidinyl)-3-pyridinamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for the chemical compound 6-(1-Piperidinyl)-3-pyridinamine. While a singular, seminal discovery paper for this specific molecule is not readily apparent in the public domain, its history is intrinsically linked to the broader exploration of aminopyridines and their derivatives in medicinal chemistry. This document consolidates available information on its synthesis, likely through nucleophilic aromatic substitution, and contextualizes its relevance within the development of pharmacologically active agents. Detailed experimental protocols, based on established chemical principles for analogous structures, are provided to guide researchers in its preparation.

Introduction

This compound, a heterocyclic amine, belongs to a class of compounds that are of significant interest in the field of drug discovery and development. The pyridine scaffold is a common motif in a vast array of biologically active molecules, and its functionalization with various substituents, such as the piperidinyl group, allows for the fine-tuning of its physicochemical and pharmacological properties. The presence of both a secondary amine within the piperidine ring and a primary aromatic amine on the pyridine core makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dihydrochloride salt are presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic and biological studies.

| Property | This compound | This compound dihydrochloride |

| CAS Number | 55403-29-7 | 82857-31-6[1] |

| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₇Cl₂N₃ |

| Molecular Weight | 177.25 g/mol | 250.17 g/mol [1] |

| IUPAC Name | 6-(piperidin-1-yl)pyridin-3-amine | 6-(piperidin-1-yl)pyridin-3-amine;dihydrochloride |

| Canonical SMILES | C1CCN(CC1)C2=NC=C(C=C2)N | C1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl |

History and Discovery

A definitive historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature. Its emergence is likely intertwined with the broader investigation of substituted aminopyridines as key intermediates in the development of novel therapeutic agents. The core structure, combining a pyridine ring with a piperidine moiety, is a common feature in compounds targeting a range of biological pathways. Research into analogous compounds, such as those with additional substitutions on the pyridine or piperidine rings, has been extensive, particularly in the context of kinase inhibitors and receptor modulators. The synthesis of the unsubstituted this compound was likely a logical step in the systematic exploration of the chemical space around this pharmacologically relevant scaffold.

The primary route for the synthesis of such compounds is through the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine with piperidine. This well-established reaction is a cornerstone of heterocyclic chemistry and provides a reliable method for the formation of the C-N bond between the pyridine ring and the piperidine nucleophile.

Synthesis and Experimental Protocols

The most probable and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution of a 6-halopyridin-3-amine with piperidine. 6-Chloropyridin-3-amine is a common and commercially available starting material for this transformation.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on established procedures for the nucleophilic aromatic substitution of halopyridines with amines and serves as a guide for the synthesis of this compound.

Materials:

-

6-Chloropyridin-3-amine

-

Piperidine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyridin-3-amine (1.0 equivalent) and the base (2.0-3.0 equivalents) in the chosen solvent.

-

Addition of Nucleophile: Add piperidine (1.5-2.0 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 100-150 °C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine to remove any remaining solvent and base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis and purification of this compound.

Potential Pharmacological Significance and Future Directions

While specific biological activity data for the unsubstituted this compound is not extensively published, the broader class of substituted 6-(piperidinyl)pyridin-3-amine derivatives has been investigated for various pharmacological activities. The structural motif is present in molecules designed as kinase inhibitors, which are crucial in cancer therapy, and as modulators of various receptors in the central nervous system.

The presence of the 3-amino group provides a key point for further chemical modification, allowing for the attachment of various pharmacophores through amide bond formation or other coupling reactions. This makes this compound a valuable building block for the generation of compound libraries for high-throughput screening in drug discovery programs.

Future research could focus on the systematic biological evaluation of this compound and its simple derivatives to fully elucidate their pharmacological profile. Furthermore, the development of more efficient and environmentally friendly synthetic routes to this and related compounds remains an area of interest for process chemists.

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry. While its specific discovery and history are not clearly delineated, its synthesis can be reliably achieved through well-established methods such as nucleophilic aromatic substitution. The structural features of this molecule make it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. This guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for researchers in the field of drug development.

References

An In-depth Technical Guide to 6-(1-Piperidinyl)-3-pyridinamine: Literature Review and Patents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature and patent landscape surrounding the heterocyclic compound 6-(1-Piperidinyl)-3-pyridinamine. While direct, in-depth research on this specific molecule is limited, this document extrapolates from closely related analogs to provide insights into its synthesis, potential biological activities, and applications in drug discovery. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | 6-(Piperidin-1-yl)pyridin-3-amine | N/A |

| CAS Number | 82857-31-6 (dihydrochloride salt) | [1] |

| Molecular Formula | C₁₀H₁₅N₃ | N/A |

| Molecular Weight | 177.25 g/mol | N/A |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=C2)N | N/A |

Synthesis and Methodology

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methods for the synthesis of analogous 6-substituted-3-aminopyridines, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable 6-halopyridin-3-amine with piperidine. The most likely precursor is 6-chloropyridin-3-amine, a commercially available starting material.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The reaction proceeds via the displacement of the chloride ion from the pyridine ring by the secondary amine of piperidine. This reaction is typically facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 6-position towards nucleophilic attack.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for SNAr reactions on chloropyridines and would require optimization for the specific synthesis of this compound.

Materials:

-

6-Chloropyridin-3-amine

-

Piperidine (excess)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate or Triethylamine, optional)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a round-bottom flask, add 6-chloropyridin-3-amine (1 equivalent).

-

Add an excess of piperidine (3-5 equivalents).

-

Add a suitable solvent (DMF or DMSO).

-

If desired, add a base to scavenge the HCl byproduct.

-

Heat the reaction mixture to a high temperature (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the excess piperidine and solvent.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activities and Applications

While no specific biological data for this compound has been found, the 3-aminopyridine scaffold is a well-known pharmacophore present in a variety of biologically active molecules. Derivatives of 6-substituted-3-aminopyridines have been investigated for a range of therapeutic applications.

Kinase Inhibition

The 3-aminopyridine core is a recognized hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, while the substituent at the 6-position can be tailored to occupy the hydrophobic pocket, thereby influencing potency and selectivity. It is plausible that this compound could exhibit inhibitory activity against various protein kinases, making it a potential starting point for the development of novel anticancer agents.

Caption: Inhibition of kinase signaling by a putative inhibitor.

Central Nervous System (CNS) Activity

Aminopyridine derivatives have been explored for their activity in the central nervous system. For instance, certain analogs have shown affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The piperidine moiety is a common feature in many CNS-active drugs, as it can influence properties such as blood-brain barrier permeability and receptor binding. Therefore, this compound could potentially serve as a scaffold for the development of novel CNS agents.

Patent Landscape

A direct patent search for "this compound" did not yield specific patents covering this exact molecule as a standalone invention. However, numerous patents claim broader Markush structures that would encompass this compound. These patents are generally in the area of kinase inhibitors for the treatment of proliferative diseases, such as cancer.

A patent for the preparation of a structurally similar piperazine analog, 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester, suggests a synthetic strategy that could be adapted. This patented method involves a photocatalytic reaction of 2-aminopyridine with a protected piperazine derivative[2].

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. While direct experimental data is scarce, its structural similarity to known biologically active molecules, particularly kinase inhibitors and CNS-active agents, suggests that it could be a valuable scaffold for medicinal chemistry programs. The synthesis is likely achievable through standard organic chemistry methodologies, such as nucleophilic aromatic substitution. Further research is warranted to elucidate the specific biological properties of this compound and to explore its potential as a lead structure for the development of novel therapeutics. Researchers interested in this molecule are encouraged to synthesize it and perform a thorough biological evaluation to uncover its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(1-Piperidinyl)-3-pyridinamine

Introduction

6-(1-Piperidinyl)-3-pyridinamine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Minoxidil, a widely used medication for the treatment of androgenic alopecia. Its structure, featuring a pyridinamine core with a piperidine substituent, makes it a valuable building block in medicinal chemistry. The synthesis of this compound is a critical step in the manufacturing process of these active pharmaceutical ingredients (APIs).

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. The primary route described herein involves a two-step process starting from 2,5-dichloropyridine: a nucleophilic aromatic substitution (SNAr) with piperidine, followed by a Buchwald-Hartwig amination. This method is selected for its reliability and relatively high yields.

Overall Synthesis Pathway

The synthesis proceeds in two main steps:

-

Step 1: Synthesis of 2-Chloro-5-(1-piperidinyl)pyridine. This step involves the selective nucleophilic aromatic substitution of one chlorine atom on 2,5-dichloropyridine with piperidine. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to its proximity to the electron-withdrawing ring nitrogen, facilitating its selective replacement.[1]

-

Step 2: Synthesis of this compound. The intermediate, 2-chloro-5-(1-piperidinyl)pyridine, is then subjected to a palladium-catalyzed Buchwald-Hartwig amination reaction to introduce the amino group at the 3-position.

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis. All chemicals should be of reagent grade or higher.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Notes |

| 2,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 16110-09-1 | Purity ≥98% |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Purity ≥99% |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Anhydrous |

| Lithium bis(trimethylsilyl)amide (LHMDS) | C₆H₁₈LiNSi₂ | 167.33 | 4039-32-1 | 1.0 M solution in THF |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Catalyst |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 161265-03-8 | Ligand |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction/chromatography |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous, for drying |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60-120 mesh for column chromatography |

Step 1: Synthesis of 2-Chloro-5-(1-piperidinyl)pyridine

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloropyridine (10.0 g, 67.6 mmol), potassium carbonate (18.7 g, 135.2 mmol), and anhydrous DMSO (100 mL).

-

Reagent Addition: Add piperidine (8.0 mL, 81.1 mmol, 1.2 equivalents) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate should form.

-

Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL).

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight. The product is typically used in the next step without further purification.

Expected Outcome:

| Parameter | Value |

| Product Name | 2-Chloro-5-(1-piperidinyl)pyridine |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 11.5 - 12.5 g (87-95%) |

| Purity (by GC) | >95% |

Step 2: Synthesis of this compound

Protocol:

-

Reaction Setup: In a 500 mL three-neck flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.62 g, 0.68 mmol, 2 mol%) and Xantphos (0.78 g, 1.35 mmol, 4 mol%).

-

Reagent Addition: Add anhydrous toluene (150 mL) and stir for 10 minutes to form the catalyst complex. Then, add the crude 2-chloro-5-(1-piperidinyl)pyridine (11.0 g, 56.0 mmol) from Step 1.

-

Amination: Cool the mixture to 0 °C in an ice bath. Slowly add LHMDS (1.0 M solution in THF, 112 mL, 112 mmol, 2.0 equivalents) dropwise over 30 minutes, keeping the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 6-8 hours. Monitor the reaction to completion by TLC or LC-MS.

-

Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-